

4-Amino-PPHT: A Potent and Selective Dopamine D2 Receptor Agonist

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Compound of Interest		
Compound Name:	4-Amino-PPHT	
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A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (**4-Amino-PPHT**) is a potent and selective agonist for the dopamine D2 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. This guide provides a comparative analysis of **4-Amino-PPHT** against other well-established D2 receptor agonists, namely Quinpirole and Bromocriptine. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in evaluating the potential advantages of **4-Amino-PPHT** in preclinical research.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of **4-Amino-PPHT**, Quinpirole, and Bromocriptine at the dopamine D2 receptor. It is important to note that these values have been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.



Compound	Binding Affinity (Ki) (nM)	Functional Potency (EC50) (nM)	Receptor Selectivity
4-Amino-PPHT	6.8[1]	Data not available	Selective for D2 receptors
Quinpirole	4.8 - 6.8[1]	3.2 - 10[2][3]	Agonist at D2 and D3 receptors[4]
Bromocriptine	~9.0 (pKi 8.05)	~7.1 (pEC50 8.15)	D2/D3 receptor agonist

Key Advantages of **4-Amino-PPHT**:

Based on the available data, **4-Amino-PPHT** exhibits a high binding affinity for the dopamine D2 receptor, comparable to that of the widely used agonist Quinpirole. While direct comparative functional data is limited, its structural similarity to other potent D2 agonists suggests a favorable functional profile. The primary advantage of **4-Amino-PPHT** lies in its potential for high selectivity for the D2 receptor subtype, which could translate to a more targeted pharmacological effect with a reduced side-effect profile compared to less selective compounds. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential.

Experimental Protocols Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2 receptor. Alternatively, rat striatal tissue homogenates can be used.
- Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.



- Test Compounds: 4-Amino-PPHT, Quinpirole, Bromocriptine.
- Non-specific Binding Control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 μM).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-specific binding control.
- Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition



This assay measures the functional potency of D2 receptor agonists by quantifying their ability to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Materials:

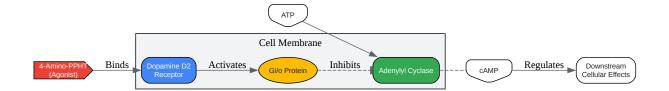
- Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
- cAMP Stimulator: Forskolin.
- Test Compounds: **4-Amino-PPHT**, Quinpirole, Bromocriptine at various concentrations.
- cAMP Detection Kit: A kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.
- · Cell Culture Medium and Reagents.

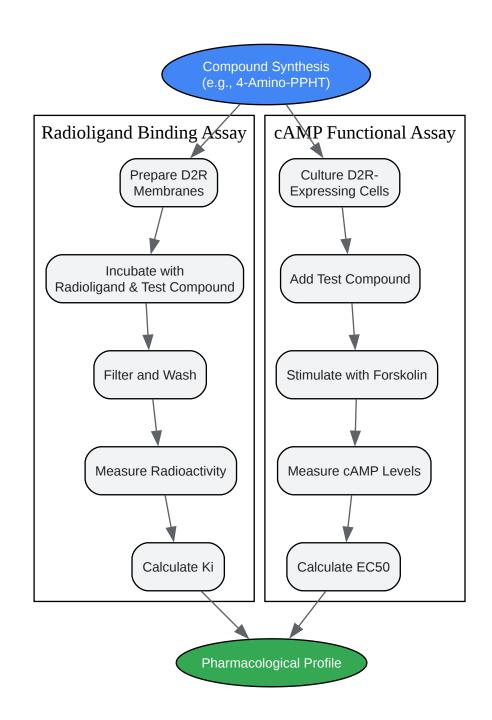
Procedure:

- Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
- Compound Addition: Pre-incubate the cells with varying concentrations of the test compounds for a short period.
- Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
- Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
- Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolinstimulated cAMP production against the concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal inhibition achieved) from the curve using non-linear regression.

Visualizations







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